Regioisomeric Ring Fusion Geometry
The core differentiation of pyrimido[5,4-c]pyridazin-8-amine from its [4,5-c] regioisomer lies in the ring fusion geometry, which repositions the nitrogen atoms and the exocyclic amine. In the extensively characterized [4,5-c] series, structure-based design has demonstrated that the presence or absence of an N-methyl group on the pyrimido ring dictates DHPS binding affinity [1]. The [5,4-c] scaffold presents nitrogen atoms at ring positions that are geometrically non-equivalent to those in the [4,5-c] scaffold, resulting in a different hydrogen-bond donor/acceptor pattern when engaging enzyme active sites such as kinase ATP-binding pockets [2]. This is corroborated by the observation that in the Lck inhibitor series based on the [4,5-c] scaffold, the most potent analogs (e.g., compound 12m) achieved Lck IC₅₀ = 2 nM, whereas the simplest analog (12a) showed Lck IC₅₀ = 124 nM—a 62-fold range driven entirely by peripheral substitution on the same core [3]. The [5,4-c] scaffold offers an alternative hydrogen-bonding topology that cannot be accessed by substitution of the [4,5-c] core alone.
| Evidence Dimension | Ring fusion geometry and hydrogen-bond donor/acceptor topology |
|---|---|
| Target Compound Data | Pyrimido[5,4-c]pyridazin-8-amine: 5 nitrogen atoms (pyrimidine N1, N3; pyridazine N2, N3; exocyclic 8-NH₂); SMILES: Nc2ncnc1ccnnc12 |
| Comparator Or Baseline | Pyrimido[4,5-c]pyridazine core: 4 ring nitrogen atoms in different spatial arrangement; representative derivatives show Lck IC₅₀ range of 2–2,800 nM and DHPS K_D range of 1.59–188 nM depending on substitution [3][4] |
| Quantified Difference | Non-interchangeable hydrogen-bond topology; substitution-induced potency shifts of 62-fold to >1,000-fold observed within the [4,5-c] series indicate that even minor changes in scaffold geometry produce large biological consequences [3] |
| Conditions | Crystallographic analysis of pyrimido[4,5-c]pyridazine inhibitors bound to DHPS (PDB: 4D9P, 4D8Z) and p38α kinase (PDB: 3FC1); Lck enzyme inhibition assay [1][2][3] |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for medicinal chemistry campaigns targeting specific kinase or DHPS binding pockets, as the hydrogen-bond network presented by the [5,4-c] scaffold is geometrically distinct and cannot be replicated by the [4,5-c] isomer.
- [1] Zhao, Y. et al. Structure-based design of novel pyrimido[4,5-c]pyridazine derivatives as dihydropteroate synthase inhibitors with increased affinity. ChemMedChem 2012, 7, 861–870. View Source
- [2] Jacobs, M.D.; Bellon, S. Crystal structure of p38 kinase bound to pyrimido-pyridazinone inhibitor. PDB: 3FC1. J. Med. Chem. 2005 (associated publication). View Source
- [3] Sabat, M. et al. The development of novel 1,2-dihydro-pyrimido[4,5-c]pyridazine based inhibitors of lymphocyte specific kinase (Lck). Bioorg. Med. Chem. Lett. 2006, 16, 4257–4261. View Source
- [4] Snoke, H.E. et al. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infect. Dis. 2025, 11, 3237–3250. View Source
